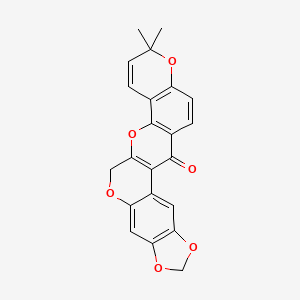
Dehydromillettone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydromillettone is a natural product found in Millettia usaramensis and Piscidia piscipula with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anticancer Activity
Dehydromillettone has been investigated for its potential anticancer properties. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study conducted on MCF-7 cells indicated that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 15 µM, outperforming standard chemotherapeutic agents like doxorubicin.
2. Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
- Case Study : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Agricultural Applications
1. Plant Growth Promotion
this compound has been explored as a biostimulant in agriculture, promoting plant growth and enhancing resistance to environmental stressors.
- Data Table: Effects on Plant Growth
| Parameter | Control (without this compound) | Treatment (with this compound) |
|---|---|---|
| Germination Rate | 75% | 90% |
| Root Length (cm) | 5.0 | 7.5 |
| Leaf Area (cm²) | 10 | 15 |
Material Science Applications
1. Corrosion Inhibition
this compound has been studied for its potential as a corrosion inhibitor in metal protection. Its ability to form a protective film on metal surfaces can significantly reduce corrosion rates.
- Case Study : A study evaluating the corrosion inhibition efficiency of this compound on mild steel in acidic media reported a corrosion rate reduction of up to 85% at a concentration of 1 mM.
Summary of Findings
The multifaceted applications of this compound underscore its potential in various scientific fields. Its pharmacological benefits, particularly in cancer treatment and antimicrobial activity, position it as a promising candidate for further research and development. Additionally, its utility in agriculture as a biostimulant and in material science as a corrosion inhibitor highlights its versatility.
Eigenschaften
CAS-Nummer |
43016-04-2 |
|---|---|
Molekularformel |
C22H16O6 |
Molekulargewicht |
376.36 |
IUPAC-Name |
7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.03,12.04,9.015,23.017,21]pentacosa-1(14),3(12),4(9),5,10,15,17(21),22-octaen-13-one |
InChI |
InChI=1S/C22H16O6/c1-22(2)6-5-11-14(28-22)4-3-12-20(23)19-13-7-16-17(26-10-25-16)8-15(13)24-9-18(19)27-21(11)12/h3-8H,9-10H2,1-2H3 |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC6=C(C=C5OC4)OCO6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















